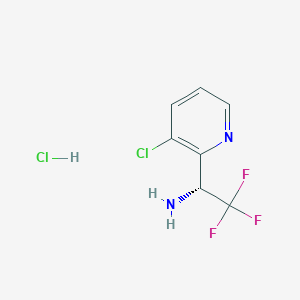
1-(3-(Methylsulfonyl)phenyl)butan-1-aminehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H17NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.
Vorbereitungsmethoden
The synthesis of 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfonyl)benzaldehyde and butan-1-amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the condensation of 3-(methylsulfonyl)benzaldehyde with butan-1-amine, followed by reduction and purification steps to obtain the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various functional groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(methylsulfonyl)phenyl)ethan-1-amine and 1-(3-(methylsulfonyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the butan-1-amine moiety and the specific arrangement of functional groups in 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI-Schlüssel |
PYGXFHHWASLJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)
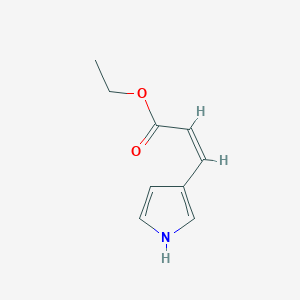
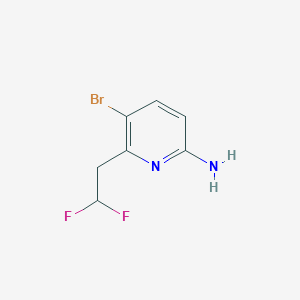

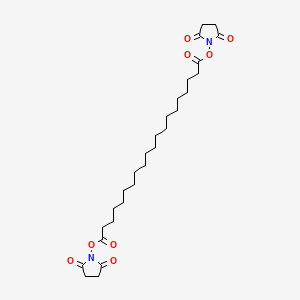
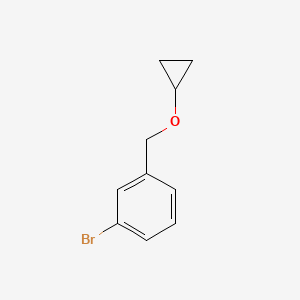
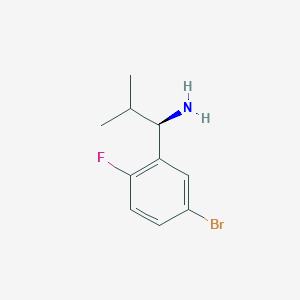
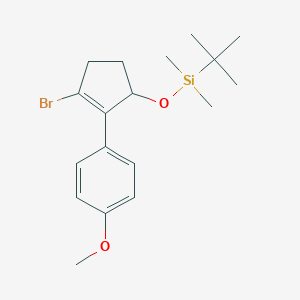
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)

![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
